Carpro-AM1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carpro-AM1 involves the reaction of 6-chloro-9H-carbazole with 3-methylpyridine-2-amine under specific conditions to form the desired propenamide derivative. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Carpro-AM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Carpro-AM1 has a wide range of scientific research applications, including:
Mechanism of Action
Carpro-AM1 exerts its effects by inhibiting both fatty acid amide hydrolase and substrate-selective cyclooxygenase. The inhibition of fatty acid amide hydrolase leads to increased levels of endocannabinoids, which can modulate pain and inflammation. The inhibition of cyclooxygenase reduces the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Carpro-AM6: Another dual inhibitor of fatty acid amide hydrolase and cyclooxygenase with similar properties.
Uniqueness: Carpro-AM1 is unique due to its specific structural configuration, which allows it to effectively inhibit both fatty acid amide hydrolase and substrate-selective cyclooxygenase. This dual inhibition makes it a valuable compound for studying the combined effects on endocannabinoid and prostaglandin pathways .
Properties
Molecular Formula |
C21H18ClN3O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C21H18ClN3O/c1-12-4-3-9-23-20(12)25-21(26)13(2)14-5-7-16-17-11-15(22)6-8-18(17)24-19(16)10-14/h3-11,13,24H,1-2H3,(H,23,25,26) |
InChI Key |
MPEOMWUCLSYMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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